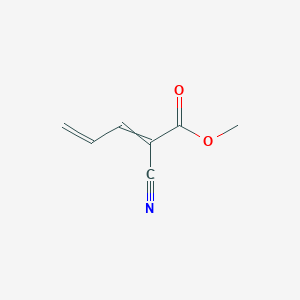![molecular formula C14H7ClN4 B14442914 2-Chloroquinoxalino[2,3-c]cinnoline CAS No. 75608-90-1](/img/structure/B14442914.png)
2-Chloroquinoxalino[2,3-c]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroquinoxalino[2,3-c]cinnoline is a heterocyclic compound that belongs to the class of polyaza heterocycles It is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxalino[2,3-c]cinnoline typically involves the halogenation of quinoxalino[2,3-c]cinnoline. One common method includes the reaction of quinoxalino[2,3-c]cinnoline with hydrogen chloride or phosphorus trichloride in chloroform solution. This reaction yields a highly insoluble, deep blue adduct, which, upon treatment with aqueous sodium hydroxide, produces 10-chloroquinoxalino[2,3-c]cinnoline in high overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroquinoxalino[2,3-c]cinnoline undergoes various chemical reactions, including:
Halogenation: The compound can be further halogenated to produce derivatives such as 10-bromoquinoxalino[2,3-c]cinnoline.
Nucleophilic Substitution: It readily undergoes methoxydechlorination when treated with sodium methoxide.
Common Reagents and Conditions
Hydrogen Chloride: Used in the halogenation process to introduce chlorine atoms.
Sodium Methoxide: Employed in nucleophilic substitution reactions to replace chlorine atoms with methoxy groups.
Major Products Formed
10-Chloroquinoxalino[2,3-c]cinnoline: Formed from the halogenation of quinoxalino[2,3-c]cinnoline.
Methoxy-substituted Derivatives: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloroquinoxalino[2,3-c]cinnoline has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Chloroquinoxalino[2,3-c]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and halogenation reactions, which can modify its chemical structure and biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoxalino[2,3-c]cinnoline can be compared with other similar compounds, such as:
Quinoxalino[2,3-c]cinnoline: The parent compound from which this compound is derived.
10-Bromoquinoxalino[2,3-c]cinnoline: A halogenated derivative with similar chemical properties.
9,10-Dichloroquinoxalino[2,3-c]cinnoline: Another chlorinated derivative that undergoes nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific halogenation pattern and reactivity, which distinguishes it from other related compounds.
Eigenschaften
CAS-Nummer |
75608-90-1 |
|---|---|
Molekularformel |
C14H7ClN4 |
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
2-chlorocinnolino[4,3-b]quinoxaline |
InChI |
InChI=1S/C14H7ClN4/c15-8-5-6-10-9(7-8)13-14(19-18-10)17-12-4-2-1-3-11(12)16-13/h1-7H |
InChI-Schlüssel |
ARXGYNNGULSZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N=NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)





![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)


